2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine
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Overview
Description
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine is a chemical compound with the molecular formula C9H11BrF3NSi and a molecular weight of 298.1750496 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a trimethylsilanyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine involves several steps. One common method includes the following steps :
Preparation of 2-hydrazino-6-trifluoromethylpyridine: This is achieved by reacting 2-chloro-6-trifluoromethylpyridine with hydrazine hydrate in isopropanol at room temperature. The reaction mixture is then heated to reflux for 1 hour, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate to obtain the desired product.
Bromination: The 2-hydrazino-6-trifluoromethylpyridine is then reacted with bromine in chloroform at room temperature. The reaction mixture is heated to reflux for 1 hour, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate to obtain 2-bromo-6-trifluoromethylpyridine.
Trimethylsilylation: Finally, the 2-bromo-6-trifluoromethylpyridine is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to obtain this compound.
Chemical Reactions Analysis
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical reactions, such as substitution, oxidation, and reduction . The presence of the trifluoromethyl and trimethylsilanyl groups can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine can be compared with other similar compounds, such as:
2-Bromo-6-trifluoromethylpyridine: This compound lacks the trimethylsilanyl group and has different reactivity and applications.
2-Bromo-3-trifluoromethylpyridine: This compound has the trifluoromethyl group in a different position on the pyridine ring, leading to different chemical properties and reactivity.
2-Chloro-6-trifluoromethylpyridine: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound in various fields of scientific research and industry.
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF3NSi/c1-15(2,3)6-4-5-7(9(11,12)13)14-8(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZHPOCAXAGWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF3NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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